molecular formula C19H16ClN2NaO3 B587516 Laquinimod-d5 Sodium Salt CAS No. 1354744-14-1

Laquinimod-d5 Sodium Salt

Cat. No.: B587516
CAS No.: 1354744-14-1
M. Wt: 383.818
InChI Key: JWHPPWBIIQMBQC-MPSGHZBBSA-M
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Description

Laquinimod-d5 Sodium Salt is a deuterium-labeled derivative of Laquinimod, an immunomodulatory agent. It is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of Laquinimod. Laquinimod itself is an orally available carboxamide derivative that has shown potential in treating multiple sclerosis and other neurodegenerative diseases by preventing neurodegeneration and inflammation in the central nervous system .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Laquinimod-d5 Sodium Salt involves the incorporation of deuterium atoms into the Laquinimod molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, is crucial in verifying the incorporation of deuterium atoms .

Chemical Reactions Analysis

Types of Reactions: Laquinimod-d5 Sodium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can be further studied for their pharmacological properties .

Scientific Research Applications

Laquinimod-d5 Sodium Salt is extensively used in scientific research for:

    Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion of Laquinimod in the body.

    Pharmacodynamic Studies: To study the drug’s effects on the body and its mechanism of action.

    Neurodegenerative Disease Research: Investigating its potential in treating diseases like multiple sclerosis and Huntington’s disease.

    Immunomodulatory Research: Exploring its effects on the immune system and its potential in treating autoimmune diseases

Mechanism of Action

Laquinimod-d5 Sodium Salt exerts its effects by modulating the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a protein complex that controls the transcription of DNA. By inhibiting NF-κB activation, Laquinimod reduces inflammation and prevents neurodegeneration. The compound also affects other molecular targets, such as the aryl hydrocarbon receptor, which plays a role in immune regulation .

Comparison with Similar Compounds

Uniqueness: Laquinimod-d5 Sodium Salt is unique due to its deuterium labeling, which allows for precise tracking and analysis in pharmacokinetic and pharmacodynamic studies. This makes it a valuable tool in drug development and research .

Properties

IUPAC Name

sodium;5-chloro-3-[ethyl-(2,3,4,5,6-pentadeuteriophenyl)carbamoyl]-1-methyl-2-oxoquinolin-4-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3.Na/c1-3-22(12-8-5-4-6-9-12)19(25)16-17(23)15-13(20)10-7-11-14(15)21(2)18(16)24;/h4-11,23H,3H2,1-2H3;/q;+1/p-1/i4D,5D,6D,8D,9D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWHPPWBIIQMBQC-MPSGHZBBSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=C(C3=C(C=CC=C3Cl)N(C2=O)C)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])N(CC)C(=O)C2=C(C3=C(C=CC=C3Cl)N(C2=O)C)[O-])[2H])[2H].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN2NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70857922
Record name Sodium 5-chloro-3-{ethyl[(~2~H_5_)phenyl]carbamoyl}-1-methyl-2-oxo-1,2-dihydroquinolin-4-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354744-14-1
Record name Sodium 5-chloro-3-{ethyl[(~2~H_5_)phenyl]carbamoyl}-1-methyl-2-oxo-1,2-dihydroquinolin-4-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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